

Isocarlinoside: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B15596259*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a flavone C-glycoside, is a naturally occurring flavonoid found in various plant species. As a derivative of the well-studied luteolin, **isocarlinoside** is gaining attention for its potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **isocarlinoside**. It includes a comprehensive summary of its spectroscopic data, methodologies for its isolation, and an exploration of the key signaling pathways it may modulate, based on current scientific literature. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Isocarlinoside is structurally defined as luteolin 6-C- α -L-arabinopyranosyl-8-C- β -D-glucopyranoside. The core of the molecule is the flavone luteolin, which is glycosidically linked to an arabinose and a glucose sugar moiety at positions 6 and 8, respectively.

Table 1: Chemical Identifiers of **Isocarlinoside**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
| Molecular Formula | C ₂₆ H ₂₈ O ₁₅ |
| Molecular Weight | 580.49 g/mol |
| CAS Number | 83151-90-0 |
| SMILES | C1--INVALID-LINK-- C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)[C@H]5--INVALID-LINK--O5)O)O)O)O">C@HO |

Table 2: Physicochemical Properties of **Isocarlinoside** (Predicted and Experimental)

| Property | Value | Source |
|------------------------|--|-----------|
| Physical State | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| pKa (strongest acidic) | 6.8 (Predicted) | ChemAxon |
| pKa (strongest basic) | -3.9 (Predicted) | ChemAxon |
| Boiling Point | 986.9 ± 65.0 °C (Predicted) | ChemAxon |
| Density | 1.82 ± 0.1 g/cm ³ (Predicted) | ChemAxon |
| Flash Point | 327.5 °C (Predicted) | GuideChem |

Spectroscopic Data

The structural elucidation of **isocarlinoside** is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While a complete, published

dataset specifically for **isocarlinoside** is not readily available in a single source, data from closely related compounds, such as luteolin C-glycosides, provide valuable reference points.

NMR Spectroscopy

The following table provides ^1H and ^{13}C NMR spectral data for a closely related isomer, luteolin-6-C- β -glucopyranoside, which can be used as a reference for the interpretation of **isocarlinoside** spectra. The numbering of the luteolin core is standard for flavonoids.

Table 3: ^1H and ^{13}C NMR Spectral Data of Luteolin-6-C- β -glucopyranoside (Reference Data)

| Position | ^{13}C NMR (δ , ppm) | ^1H NMR (δ , ppm, J in Hz) |
|-----------------|---------------------------------------|---|
| Luteolin Moiety | | |
| 2 | 164.5 | 6.61 (s) |
| 3 | 103.1 | |
| 4 | 181.9 | |
| 5 | 161.1 | |
| 6 | 109.1 | |
| 7 | 163.2 | 6.23 (d, J=2.3) |
| 8 | 94.1 | |
| 9 | 157.1 | |
| 10 | 104.1 | |
| 1' | 121.9 | |
| 2' | 114.4 | 7.42 (d, J=2.3) |
| 3' | 146.3 | |
| 4' | 150.1 | |
| 5' | 116.1 | 6.82 (d, J=2.3) |
| 6' | 119.8 | |
| Glucose Moiety | | |
| 1'' | 73.8 | 4.68 (d, J=9.8) |
| 2'' | 71.2 | |
| 3'' | 79.2 | |
| 4'' | 71.2 | |
| 5'' | 82.4 | |
| 6'' | 62.1 | |

Data obtained from Oriental Journal of Chemistry, 2017, 33(3), 1493-1502.[1]

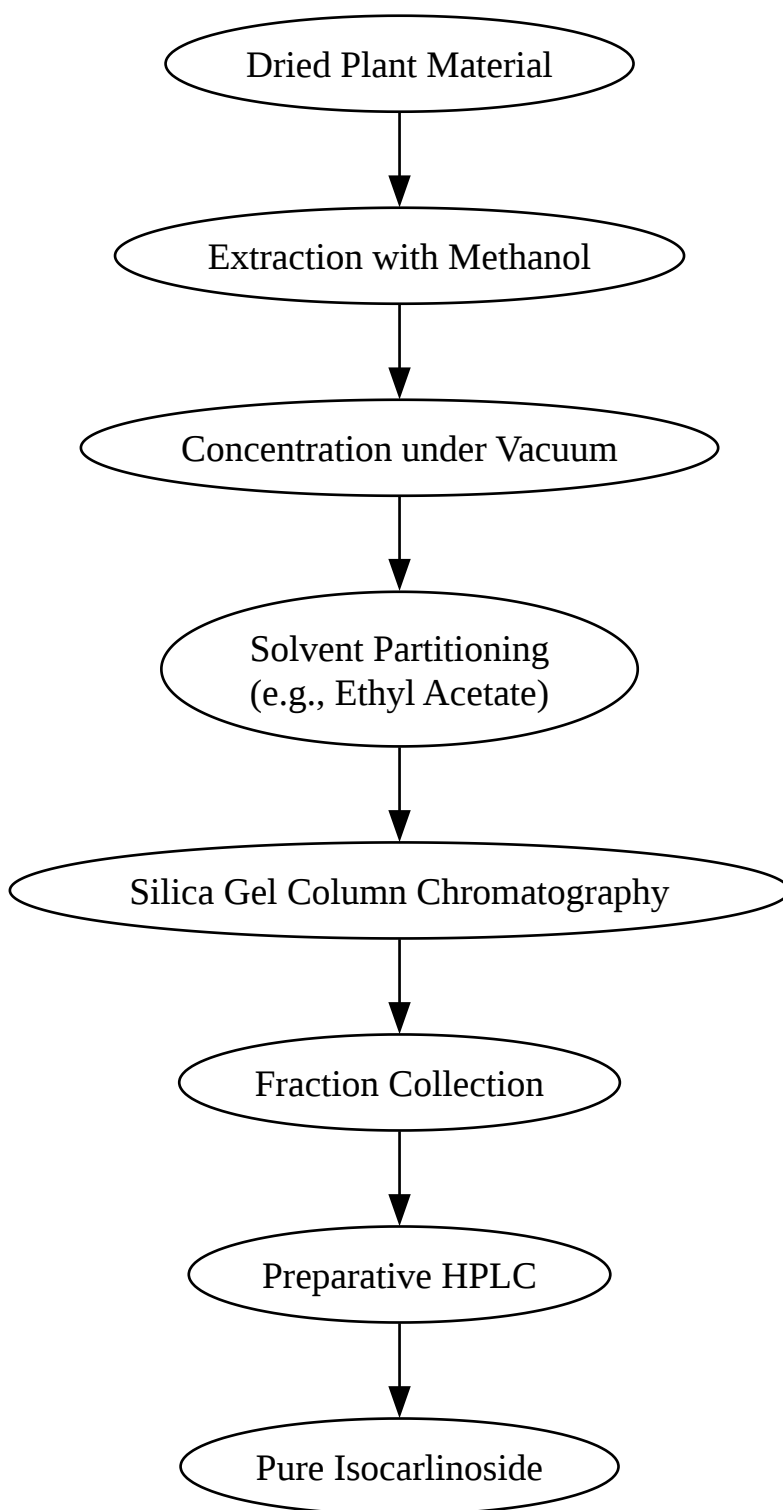
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **isocarlinoside**. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to elucidate the structure of the glycosidic linkages. The fragmentation of C-glycosyl flavonoids typically involves cleavages within the sugar rings.

Experimental Protocols

Isolation of Luteolin C-Glycosides (Reference Protocol)

The following is a general protocol for the isolation of luteolin C-glycosides from a plant source, which can be adapted for the specific isolation of **isocarlinoside**. This protocol is based on the methods described for the isolation of luteolin 8-C- β -D-glucopyranoside.



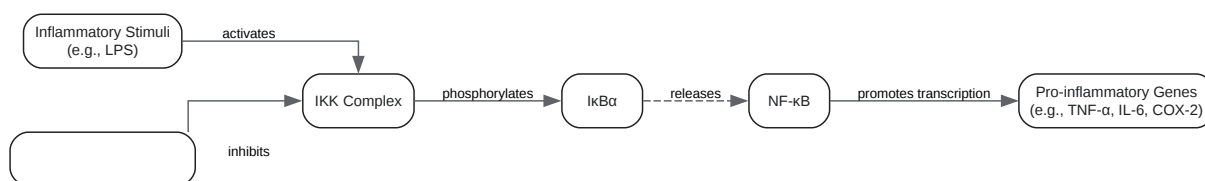
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Caption: Luteolin activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity

Luteolin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF- κ B (Nuclear Factor-kappa B) signaling pathway.

[2]NF- κ B Signaling Pathway Inhibition by Luteolin



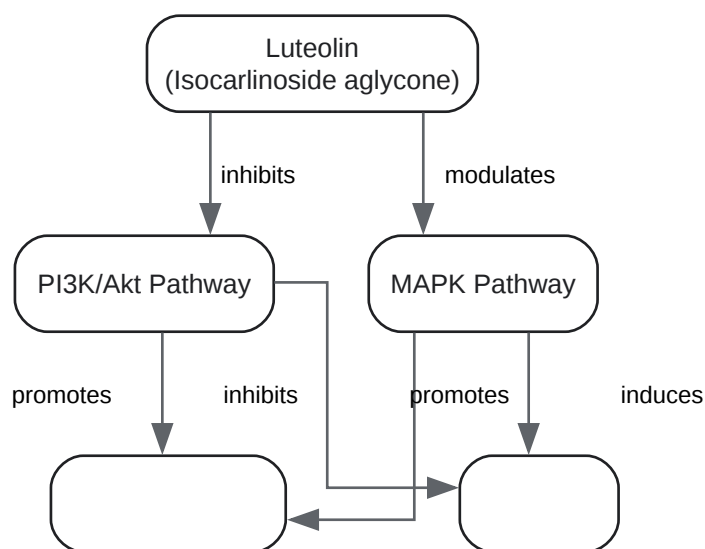
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Caption: Luteolin inhibits the NF- κ B inflammatory pathway.

Anticancer Activity

Luteolin has demonstrated anticancer activity in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

[3][4][5]Anticancer Signaling Pathways Modulated by Luteolin



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Caption: Luteolin modulates key signaling pathways in cancer.

Conclusion and Future Directions

Isocarlinoside represents a promising natural product with a chemical scaffold known for its diverse biological activities. While research directly on **isocarlinoside** is still emerging, the extensive studies on its aglycone, luteolin, provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on the complete structural elucidation of **isocarlinoside** from various natural sources, the development of efficient synthesis methods, and the comprehensive evaluation of its specific pharmacological effects and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing flavone C-glycoside.

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